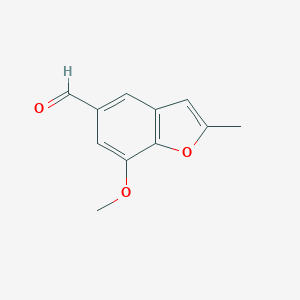

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-9-4-8(6-12)5-10(13-2)11(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZZSHDIEXQERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440319 | |

| Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139386-35-9 | |

| Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with 2-methylphenol, which undergoes a series of reactions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 7-Methoxy-2-methyl-1-benzofuran-5-carboxylic acid.

Reduction: 7-Methoxy-2-methyl-1-benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde serves as a vital building block for synthesizing pharmacologically active compounds. Its derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. A systematic review highlighted the synthesis and biological evaluation of various benzofuran derivatives, including this compound. It demonstrated significant antiproliferative activity against several cancer cell lines.

Case Study: Antiproliferative Activity

In a study by Flynn et al., various benzofuran derivatives were assessed for their cytotoxic effects on cancer cell lines. The results showed that structural modifications significantly enhanced activity:

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| 10h | Methoxy at C-6 | < 1 |

| 10g | Unsubstituted | > 10 |

This indicates that this compound may possess similar or enhanced activity compared to other derivatives with strategic substitutions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating moderate to strong activity.

In Vitro Antimicrobial Testing

The Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens were as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound has promising potential as an antimicrobial agent.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules and natural products. Its aldehyde functional group enhances its reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Synthetic Routes

The synthesis typically begins with 2-methylphenol, which undergoes a series of reactions to form the benzofuran ring. The formyl group (-CHO) is introduced via formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl₃).

Material Science

Recent studies have explored the potential of this compound in developing organic electronic materials due to its unique electronic properties derived from its benzofuran structure.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparative studies with structurally similar compounds reveal insights into structure-activity relationships (SAR):

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methoxy-2-phenybenzofuran-5-carboxaldehyde | Contains a phenyl group | Potentially enhanced biological activity due to phenyl substitution |

| 5-Methoxy-2-methylbenzofuran-6-carbaldehyde | Different position of the methoxy group | May exhibit different reactivity patterns |

| 7-Hydroxy-2-methylbenzofuran-5-carbaldehyde | Hydroxyl group instead of methoxy | Increased polarity may affect solubility and bioactivity |

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative or compound it is part of .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Comparative Data for Benzofuran Carbaldehydes

*Calculated based on formula C₁₁H₁₀O₃.

Key Observations:

Substituent Effects on Binding Affinity: The phenyl and 4-fluorophenyl analogs exhibit stronger anticancer activity due to enhanced hydrophobic interactions with target proteins (e.g., 1VOM, 4FNY) . Fluorine substitution in the 4-fluorophenyl derivative improves cytotoxicity, possibly due to increased electron-withdrawing effects and membrane permeability .

Role of the Aldehyde Group :

- The aldehyde at the 5-position is critical for forming hydrogen bonds with active-site residues in oncoproteins, as demonstrated in molecular docking studies . This feature is conserved across all analogs.

Core Structure Differences :

- 5-(Methoxymethyl)furan-2-carbaldehyde (a furan derivative) lacks the fused benzene ring of benzofurans, which may reduce planarity and π-π interactions with aromatic residues in target proteins .

Computational and Experimental Tools

- Molecular Docking : Studies on phenyl and fluorophenyl analogs utilized XP visualizer tools and G-scores to predict binding modes with oncoproteins like 1VOM and 3LAU .

Biologische Aktivität

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family, characterized by its unique structure that includes a fused benzene and furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C_{11}H_{12}O_3

- Molecular Weight : 190.2 g/mol

- Appearance : Solid at room temperature

The compound's reactivity is significantly influenced by its aldehyde functional group, which can participate in various chemical reactions such as oxidation, reduction, and substitution.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. A systematic review highlighted the synthesis and biological evaluation of various benzofuran derivatives, including this compound. The compound demonstrated significant antiproliferative activity against several cancer cell lines.

Case Study: Antiproliferative Activity

In a study conducted by Flynn et al., various benzofuran derivatives were assessed for their cytotoxic effects on cancer cell lines. The results showed that modifications in the structure, particularly the positioning of methoxy and methyl groups, significantly enhanced the activity. For instance:

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| 10h | Methoxy at C-6 | < 1 |

| 10g | Unsubstituted | > 10 |

This indicates that this compound may possess similar or enhanced activity compared to other derivatives with strategic substitutions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study reported its effectiveness against various bacterial strains, demonstrating moderate to strong activity.

In Vitro Antimicrobial Testing

The Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens were as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound has promising potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Benzofuran derivatives have been shown to inhibit certain enzymes and receptors involved in cancer progression and microbial growth. Further studies are required to elucidate the precise molecular mechanisms involved in its action .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds reveal insights into the structure-activity relationship (SAR) of benzofurans:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methoxy-2-phenybenzofuran-5-carboxaldehyde | Contains a phenyl group | Potentially enhanced biological activity due to phenyl substitution |

| 5-Methoxy-2-methylbenzofuran-6-carbaldehyde | Different position of the methoxy group | May exhibit different reactivity patterns |

| 7-Hydroxy-2-methylbenzofuran-5-carbaldehyde | Hydroxyl group instead of methoxy | Increased polarity may affect solubility and bioactivity |

These comparisons highlight how minor structural modifications can significantly impact biological activity .

Q & A

Basic: What are the recommended synthetic routes for 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde, and how are intermediates characterized?

Answer:

The compound is typically synthesized via formylation or oxidation of substituted benzofuran precursors. A common approach involves:

Friedel-Crafts acylation of 7-methoxy-2-methylbenzofuran to introduce the aldehyde group.

Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Intermediate characterization via -NMR (methoxy singlet at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) and LC-MS to confirm molecular ions (expected [M+H] ~ 206.2).

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Based on analogous benzofuran derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (aldehyde groups are irritants) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How can contradictory NMR and X-ray crystallography data be resolved for this compound?

Answer:

Discrepancies may arise from tautomerism or crystal packing effects. Follow this workflow:

Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental -NMR shifts .

High-resolution X-ray diffraction using SHELXL for refinement; analyze torsion angles (e.g., C7-O-CH vs. aldehyde plane) to detect steric strain .

Dynamic NMR at variable temperatures to identify exchange broadening from tautomeric equilibria .

Advanced: What strategies optimize the yield of this compound in large-scale reactions?

Answer:

Key factors include:

- Catalyst selection : Lewis acids like AlCl improve formylation efficiency but require strict moisture control .

- Solvent optimization : Dichloromethane enhances solubility, while DMF may stabilize intermediates.

- Reaction monitoring : Use in-situ FTIR to track aldehyde formation (C=O stretch ~1700 cm) .

- Scale-up challenges : Address exothermicity via dropwise reagent addition and jacketed reactors.

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- - and -NMR : Identify methoxy (δ 55–60 ppm in ), aldehyde (δ 190–200 ppm), and benzofuran backbone signals.

- HRMS : Confirm molecular formula (CHO) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl (1700 cm) and aromatic C-O (1250 cm) stretches .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to assess binding affinity to targets like COX-2 or cytochrome P450 .

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity using Hammett constants .

- ADMET prediction : Software like SwissADME evaluates logP (lipophilicity ~2.1) and bioavailability .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH stability : Degrades in strong alkaline conditions (pH >10) via aldehyde oxidation; store in neutral buffers .

- Thermal stability : Decomposes above 150°C; DSC/TGA analysis recommended for precise thresholds .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Derivative synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .

Bioactivity assays : Test against microbial strains (MIC values) or cancer cell lines (IC) .

Data analysis : Use PCA or clustering algorithms to link structural features (e.g., Hammett σ) to activity trends .

Basic: What chromatographic methods are effective for purity analysis?

Answer:

- HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% expected .

- TLC : R ~0.5 (silica, ethyl acetate/hexane 3:7). Visualize with KMnO stain for aldehydes .

Advanced: How to address conflicting cytotoxicity data in different cell lines?

Answer:

Dose-response curves : Ensure consistent IC calculations using nonlinear regression (GraphPad Prism) .

Mechanistic studies : Perform ROS assays or apoptosis markers (e.g., caspase-3) to identify cell-type-specific pathways .

Metabolic profiling : Use LC-MS/MS to detect differences in compound metabolism across cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.